REACTION_CXSMILES
|
[F:1][C:2]1[CH:9]=[C:8]([CH:10]([OH:17])[C:11]2[N:12]([CH3:16])[CH:13]=[N:14][CH:15]=2)[CH:7]=[CH:6][C:3]=1[C:4]#[N:5].CC#N>C(Cl)Cl.O=[Mn]=O>[F:1][C:2]1[CH:9]=[C:8]([C:10]([C:11]2[N:12]([CH3:16])[CH:13]=[N:14][CH:15]=2)=[O:17])[CH:7]=[CH:6][C:3]=1[C:4]#[N:5]
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Name
|
|
Quantity
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0.655 g
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Type
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reactant
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(C=1N(C=NC1)C)O
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Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
1.23 g
|
Type
|
catalyst
|
Smiles
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O=[Mn]=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
reactant
|
Smiles
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CC#N
|
Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
|
The solution was filtered
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C=CC(=C1)C(=O)C=1N(C=NC1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |